3-(1H-tetrazol-1-yl)phenyl (3,4-dimethylphenoxy)acetate
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Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile.
Phenoxyacetate Formation: The phenoxyacetate moiety can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the tetrazole ring with the phenoxyacetate moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenoxy groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxide in alcohol.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of esters and amides.
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE: shares similarities with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE lies in its dual functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(3,4-dimethylphenoxy)acetate |
InChI |
InChI=1S/C17H16N4O3/c1-12-6-7-15(8-13(12)2)23-10-17(22)24-16-5-3-4-14(9-16)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3 |
InChI Key |
JQDNCVYGRHVPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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